N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide
Description
N’-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a synthetic organic compound that features both an indole and a dimethoxyphenyl group
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-26-17-8-7-14(11-18(17)27-2)23-20(25)19(24)21-10-9-13-12-22-16-6-4-3-5-15(13)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJLUSLBGINJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the Indole Derivative: Starting with an indole precursor, the ethyl group is introduced via alkylation.
Coupling with Dimethoxyphenyl Group: The dimethoxyphenyl group is then coupled with the indole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation Reaction: The final step involves the amidation reaction where the ethanediamide moiety is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole and dimethoxyphenyl groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent . The following sections detail its efficacy against various cancer cell lines and mechanisms of action.
Cytotoxicity Studies
-
In Vitro Studies:
- In vitro assays have shown that N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide exhibits potent cytotoxic effects against several human cancer cell lines. For instance, it has demonstrated significant inhibition of cell proliferation in breast and prostate cancer models.
- The compound's IC50 values indicate its effectiveness in inducing apoptosis in cancer cells, which is critical for its antitumor activity .
- Mechanisms of Action:
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Breast Cancer Models:
- Prostate Cancer Research:
Pharmacological Insights
The pharmacodynamics and pharmacokinetics of this compound are crucial for understanding its therapeutic potential:
- Bioavailability: Preliminary studies suggest favorable absorption characteristics, although comprehensive pharmacokinetic profiling is required to establish optimal dosing regimens.
- Toxicity Profile: Early toxicity assessments indicate that the compound exhibits low toxicity in normal cells, which is advantageous for therapeutic use .
Mechanism of Action
The mechanism of action for N’-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-N’-[2-(1H-indol-3-yl)ethyl]urea: Similar structure but with a urea moiety.
N-(3,4-dimethoxyphenyl)-N’-[2-(1H-indol-3-yl)ethyl]carbamate: Contains a carbamate group instead of ethanediamide.
Uniqueness
N’-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 368.42 g/mol. Its structure integrates a dimethoxyphenyl group and an indole moiety, which are significant for its biological interactions. The presence of these functional groups suggests potential activity in various biological pathways.
Preliminary studies indicate that this compound may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in signal transduction pathways, influencing cellular proliferation and survival.
- Receptor Interaction : It may bind to various receptors, modulating their activity and leading to altered physiological responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis; arrests cells in G2/M phase |
| MCF-7 | 0.34 | Inhibits tubulin polymerization |
| HT-29 | 0.86 | Induces apoptosis |
These findings suggest that the compound may act as a potent agent for cancer treatment by targeting microtubule dynamics and inducing cell cycle arrest .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. Studies suggest it may protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease . The modulation of neuroinflammatory pathways is another area of interest, as it could lead to therapeutic applications in neurodegenerative disorders.
Anti-inflammatory Activity
Similar compounds with structural similarities have demonstrated anti-inflammatory effects. For instance, derivatives containing the dimethoxyphenyl group have shown efficacy in reducing inflammation in animal models. This activity is likely mediated through inhibition of pro-inflammatory cytokines and enzymes .
Case Studies and Research Findings
- In Vitro Studies : A series of experiments have demonstrated the compound's ability to inhibit cancer cell growth effectively. For example, a study reported that the compound induced apoptosis in HeLa cells through mitochondrial pathways.
- Animal Models : In vivo studies using mouse models of cancer have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.
- Mechanistic Insights : Further research has elucidated the mechanisms by which this compound interacts with cellular targets, revealing pathways involving p53 activation and downregulation of anti-apoptotic proteins like Bcl-2 .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Indole Moiety : This can be achieved through cyclization reactions involving substituted phenols.
- Coupling Reactions : The indole derivative is then coupled with the dimethoxyphenyl group using coupling agents to form the final product.
- Purification : Techniques such as chromatography are employed to purify the synthesized compound for biological testing.
Q & A
Q. Table 1. Reaction Optimization Parameters for Amidation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents indole oxidation |
| Solvent | DCM/DMF | Maximizes reactant solubility |
| Coupling Agent | EDC/HOBt | 85–90% yield |
Q. Table 2. Key Computational Tools for Molecular Analysis
| Tool | Application | Reference |
|---|---|---|
| Gaussian 16 | DFT calculations | |
| AutoDock Vina | Protein-ligand docking | |
| GROMACS | MD simulations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
